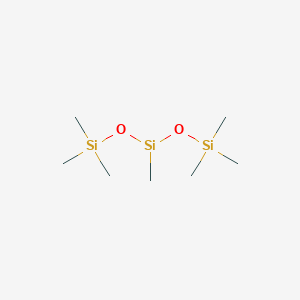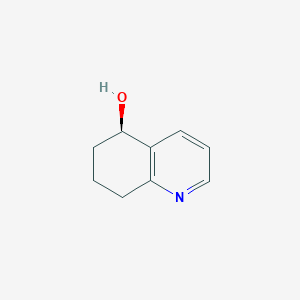![molecular formula C19H20N4S B126828 N-[3-(1,2,3,6-Tetrahydro-1-methyl-4-pyridinyl)-1H-indol-5-yl]-2-thiophenecarboximidamide CAS No. 915036-97-4](/img/structure/B126828.png)
N-[3-(1,2,3,6-Tetrahydro-1-methyl-4-pyridinyl)-1H-indol-5-yl]-2-thiophenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(1,2,3,6-Tetrahydro-1-methyl-4-pyridinyl)-1H-indol-5-yl]-2-thiophenecarboximidamide, also known as this compound, is a useful research compound. Its molecular formula is C19H20N4S and its molecular weight is 336.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Organic Chemistry Applications
Heterocyclic N-oxide Derivatives
The synthesis and chemistry of heterocyclic N-oxide derivatives, including pyridine and indazole, have been extensively studied for their usefulness as synthetic intermediates and their biological significance. These compounds, including structures similar to the specified chemical, play vital roles in metal complexes formation, catalyst design, asymmetric catalysis, and medicinal applications. They are known for their anticancer, antibacterial, and anti-inflammatory activities, demonstrating the broad utility of heterocyclic N-oxide motifs in advanced chemistry and drug development investigations (Li et al., 2019).
Pyrimidine Derivatives
Substituted tetrahydropyrimidine derivatives are explored for their in vitro anti-inflammatory activity. The synthesis procedure and pharmacological evaluation indicate the potential of these compounds in designing leads for anti-inflammatory drugs, highlighting the importance of structural modification and optimization in drug development (Gondkar et al., 2013).
Biological Significance and Medicinal Chemistry
Pharmacophore Design for Kinase Inhibitors
Synthetic compounds with tri- and tetra-substituted imidazole scaffolds have been identified as selective inhibitors for the p38 mitogen-activated protein (MAP) kinase, which is responsible for proinflammatory cytokine release. This review focuses on the design, synthesis, and activity studies of these inhibitors, emphasizing the potential of such scaffolds in developing selective kinase inhibitors with high potency and selectivity (Scior et al., 2011).
Cytochrome P450 Isoforms Inhibition
Research on the selectivity and potency of chemical inhibitors for various Cytochrome P450 (CYP) isoforms in human liver microsomes contributes significantly to understanding drug metabolism and predicting potential drug-drug interactions. This knowledge is crucial for the safe and effective use of drugs, including those related to the specified compound (Khojasteh et al., 2011).
Wirkmechanismus
Target of Action
Similar compounds have been known to target dopaminergic neurons .
Mode of Action
It’s known that similar compounds can cause inflammation, excitotoxicity, mitochondrial apoptosis, formation of inclusion bodies, and oxidative stress that leads to dopaminergic neuronal damage in the striatum and substantia nigra .
Biochemical Pathways
The compound is likely to affect the biochemical pathways related to dopamine synthesis and metabolism, given its potential impact on dopaminergic neurons . .
Pharmacokinetics
Similar compounds are known to be lipophilic pro-toxins that can cross the blood-brain barrier . Once inside the brain, these compounds are metabolized to their active forms .
Result of Action
The result of the compound’s action is likely to be a decrease in dopamine levels due to damage to dopaminergic neurons . This could potentially lead to symptoms similar to those seen in Parkinson’s disease .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N'-[3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indol-5-yl]thiophene-2-carboximidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4S/c1-23-8-6-13(7-9-23)16-12-21-17-5-4-14(11-15(16)17)22-19(20)18-3-2-10-24-18/h2-6,10-12,21H,7-9H2,1H3,(H2,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHMBGXCQBZFVCE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=CC1)C2=CNC3=C2C=C(C=C3)N=C(C4=CC=CS4)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[3-[(2-phenylacetyl)amino]benzoyl]amino]benzoic Acid](/img/structure/B126745.png)
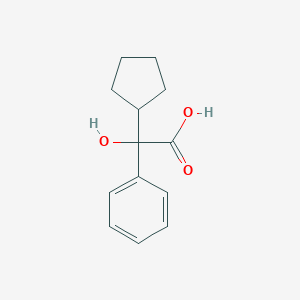
![11h-Benz[bc]aceanthrylene](/img/structure/B126747.png)
![5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B126750.png)
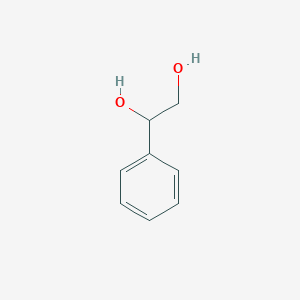
![4-methoxy-N-[(3,4,5-trimethoxyphenyl)methyl]aniline hydrochloride](/img/structure/B126757.png)
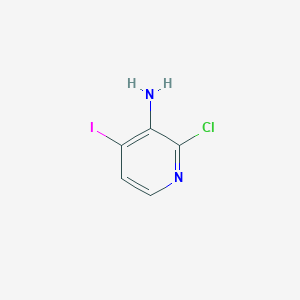
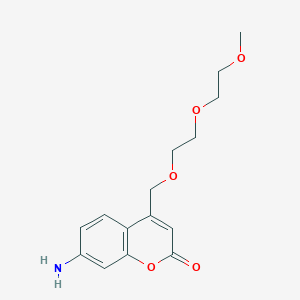

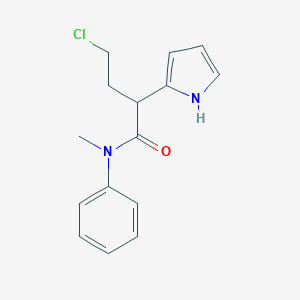
![Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane dihydrochloride](/img/structure/B126764.png)
